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molecular formula C4H8N2O3 B8482890 N'-methoxycarbonylmethylurea

N'-methoxycarbonylmethylurea

Cat. No. B8482890
M. Wt: 132.12 g/mol
InChI Key: IUFURBFKISNTGI-UHFFFAOYSA-N
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Patent
US04977272

Procedure details

A solution of 0.1 mol of p-aminobenzaldehyde ethylene glycol acetal in 100 mL of anhydrous THF is added dropwise over 10 minutes to a solution of 0.1 mol glycine methyl ester isocyanate and 0.35 mol pyridine in 100 mL THF at room temperature under N2. The yellow reaction mixture is stirred at room temperature for 2 hours. After 1/2 hour a yellow-orange precipitate begins to form. After 2 hours the solvent is removed by rotary evaporator to give an orange, semisolid mass. A solution of 0.11 mmol hydroxylamine hydrochloride and 0.1 mol trimethyl orthoformate in CH3OH is added, and the reaction mixture is heated to reflux under N2 for 1 hour. The reaction mixture is reduced to about 1/4 volume by rotary evaporator, and water is added. Pale yellow crystals of product form, which are isolated by filtration and dried overnight in a vacuum oven at 50°-55° C. The yield of crude product (mp 158°-161° C.): 70-75 %. The product is purified by recrystallization from a 10:6:1 solution of CH3OH:H2O: compound. The product is washed with cold water and dried in a vacuum oven at 50° C. to give off-white crystals of N-[4-hydroxyiminomethyl)phenyl]-N'-methoxycarbonylmethylurea, mp. 167.5°-168.5° C. Elemental analysis: calcd. C 52.59, H 5.22, N 16.72; found C 52.38, H 5.16, N 16.65. 1H NMR (acetone-d6): δ10.15 s, 1H, --NOH; 8.4 s, 1H, --NH--; 8.1 s/d, 1H, --CH=N; 7.55 bs, 4H, phenyl; 6.21 s/d, 1H, --NH--; 4.02 s/d, 2H, --CH2 --; 3.74 s, 3H, CH3O--. 13C NMR (acetone-d6): δ172, --COO--; 156, --NCON--; 149, --CH=N--; 119, 128, 142, phenyl; 52, CH 3 O--; 42, --CH2 --. UV-vis (CH3OH): λmax =279 nm, ε=2.90×104.
[Compound]
Name
p-aminobenzaldehyde ethylene glycol acetal
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
glycine methyl ester isocyanate
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[CH3:4][O:5][C:6](=[O:9])[CH2:7][NH2:8].N1C=CC=CC=1.Cl.NO.C(OC)(OC)OC>C1COCC1.CO>[CH3:4][O:5][C:6]([CH2:7][NH:8][C:2](=[O:3])[NH2:1])=[O:9] |f:0.1,3.4|

Inputs

Step One
Name
p-aminobenzaldehyde ethylene glycol acetal
Quantity
0.1 mol
Type
reactant
Smiles
Name
glycine methyl ester isocyanate
Quantity
0.1 mol
Type
reactant
Smiles
[N-]=C=O.COC(CN)=O
Name
Quantity
0.35 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.11 mmol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1/2 hour a yellow-orange precipitate begins
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
After 2 hours the solvent is removed by rotary evaporator
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give an orange, semisolid mass
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is reduced to about 1/4 volume by rotary evaporator, and water
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
Pale yellow crystals of product form, which are isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 50°-55° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product is purified by recrystallization from a 10:6:1 solution of CH3OH
WASH
Type
WASH
Details
The product is washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)CNC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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